molecular formula C8H7N3 B13959415 8H-pyrimido[4,5-c]azepine CAS No. 62376-38-9

8H-pyrimido[4,5-c]azepine

Cat. No.: B13959415
CAS No.: 62376-38-9
M. Wt: 145.16 g/mol
InChI Key: VJEMZFPKYVTKRM-UHFFFAOYSA-N
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Description

8H-pyrimido[4,5-c]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a pyrimidine ring. This structure is of significant interest due to its potential pharmacological and therapeutic applications. The compound is known for its diverse biological activities, making it a valuable subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrimido[4,5-c]azepine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-1-oxo-2-phenyl-5-(pyrrolidin-1-yl)-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile . This precursor undergoes various cyclization reactions to form the desired azepine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactions and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 8H-pyrimido[4,5-c]azepine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

8H-pyrimido[4,5-c]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-pyrimido[4,5-c]azepine involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . The compound’s structure allows it to interact with specific enzymes and receptors, disrupting normal cellular processes in pathogens.

Comparison with Similar Compounds

  • Pyrimido[4,5-d]pyrimidines
  • Pyrido[2,3-d]pyrimidines
  • Pyrazolo[3,4-d]pyrimidines
  • Quinazolines
  • Thieno[2,3-d]pyrimidines

Comparison: 8H-pyrimido[4,5-c]azepine is unique due to its seven-membered azepine ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and has been shown to have significant anti-inflammatory and antifungal properties .

Properties

CAS No.

62376-38-9

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

8H-pyrimido[4,5-c]azepine

InChI

InChI=1S/C8H7N3/c1-2-7-4-10-6-11-8(7)5-9-3-1/h1-6,9H

InChI Key

VJEMZFPKYVTKRM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C2C(=C1)C=NC=N2

Origin of Product

United States

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